
Dimethyl2-(2-chlorobenzyl)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl2-(2-chlorobenzyl)succinate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethyl succinate backbone with a 2-chlorobenzyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl2-(2-chlorobenzyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2-chlorobenzyl group. One common method involves the reaction of dimethyl succinate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Dimethyl2-(2-chlorobenzyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-chlorobenzylsuccinic acid or 2-chlorobenzylketone.
Reduction: Formation of 2-chlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl succinates.
科学研究应用
Dimethyl2-(2-chlorobenzyl)succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Dimethyl2-(2-chlorobenzyl)succinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Dimethyl succinate: A simpler ester without the 2-chlorobenzyl group.
2-Chlorobenzyl alcohol: Lacks the succinate ester functionality.
Dimethyl 2,2-dimethylsuccinate: Contains a different substitution pattern on the succinate backbone.
Uniqueness
Dimethyl2-(2-chlorobenzyl)succinate is unique due to the presence of both the dimethyl succinate and 2-chlorobenzyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H15ClO4 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
dimethyl 2-[(2-chlorophenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)7-9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3 |
InChI 键 |
JWXFGNAAAJSJEQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(CC1=CC=CC=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



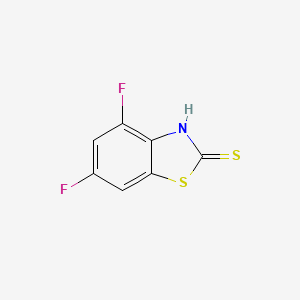
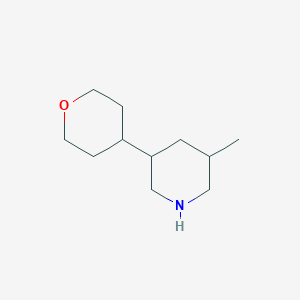
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
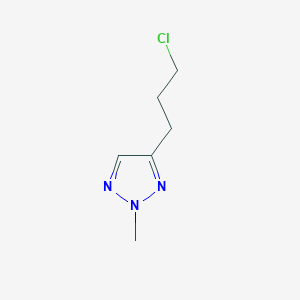

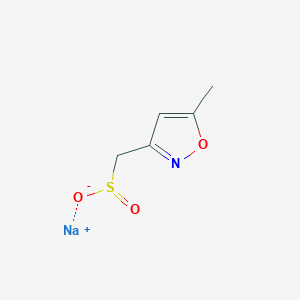
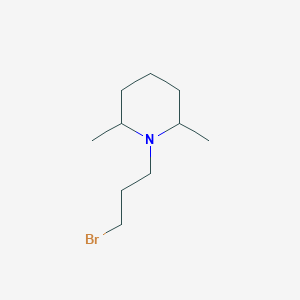

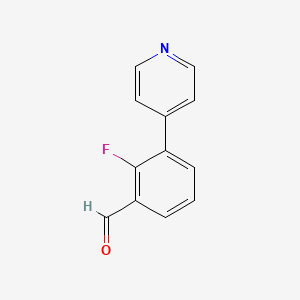
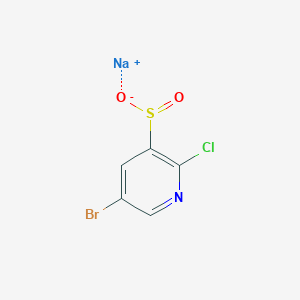
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
